(2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of several functional groups, including dichlorophenyl, furan, thiazole, and piperazine
Mechanism of Action
Target of Action
Thiazole derivatives, a key structural component of this compound, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, and hydrophobic interactions . The presence of the thiazole ring can enhance the compound’s ability to bind to its targets, potentially leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways . These include pathways involved in inflammation, microbial infection, cancer, and neurological disorders .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability . Thiazole derivatives, for example, are known to exhibit good bioavailability due to their favorable physicochemical properties .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Thiazole Ring:
- Starting with a furan-2-yl compound, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
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Attachment of the Piperazine Ring:
- The thiazole derivative is then reacted with a piperazine derivative in the presence of a suitable base, such as sodium hydride, to form the piperazine-thiazole intermediate.
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Coupling with Dichlorophenyl Group:
- Finally, the intermediate is coupled with a dichlorophenyl ketone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids.
Major Products:
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine:
- Explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry:
- Potential applications in the development of agrochemicals and other industrial chemicals due to its diverse functional groups.
Comparison with Similar Compounds
(2,5-Dichlorophenyl)(4-(furan-2-yl)piperazin-1-yl)methanone: Lacks the thiazole ring, potentially reducing its biological activity.
(2,5-Dichlorophenyl)(4-(thiazol-2-yl)piperazin-1-yl)methanone: Lacks the furan ring, which may affect its chemical reactivity and biological properties.
Uniqueness:
- The combination of furan, thiazole, and piperazine rings in (2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone provides a unique scaffold that can interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-13-3-4-15(21)14(10-13)19(25)24-7-5-23(6-8-24)11-18-22-16(12-27-18)17-2-1-9-26-17/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRIHCOCAMVZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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